N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide is a complex organic compound that features a combination of aromatic rings, amide, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the intermediate amide: This step involves the reaction of 3-chlorobenzoyl chloride with 3-aminophenylamine in the presence of a base such as triethylamine to form the intermediate amide.
Thioamide formation: The intermediate amide is then reacted with thiophosgene to introduce the thioamide functionality.
Coupling with furan-2-carboxylic acid: Finally, the thioamide intermediate is coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s amide and thioamide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to thiophene or pyrrole analogs. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-1-4-12(10-13)17(24)21-14-6-2-7-15(11-14)22-19(27)23-18(25)16-8-3-9-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHXYQYUMSBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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